![molecular formula C25H25NO9 B14053602 (+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride](/img/structure/B14053602.png)
(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride
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Overview
Description
Amrubicin is a third-generation synthetic anthracycline, primarily used in the treatment of small cell lung cancer and non-small cell lung cancer . It was first approved and launched for sale in Japan in 2002 . Amrubicin acts by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division .
Preparation Methods
Amrubicin is synthesized through a series of chemical reactions starting from a basic anthracycline structure. The reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the reactions . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency .
Chemical Reactions Analysis
Amrubicin undergoes several types of chemical reactions, including:
Reduction: The reduction of amrubicin primarily occurs at the C-13 carbonyl group, converting it to a hydroxyl group.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often to enhance its therapeutic properties.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are various metabolites, including amrubicinol, which exhibits higher cytotoxic activity .
Scientific Research Applications
(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride, also known as amrubicin hydrochloride, is an anthracycline derivative with notable applications in cancer treatment .
General Information:
- Other Names: This compound is also referred to as (7S,9S)-9-acetyl-9-amino-7-[(2-deoxy-β-D-erythropentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11dihydroxynaphthacene-5,12-dione .
- Molecular Formula: C25H25NO9
- Molar Mass: 483.47 g/mol
Applications in Cancer Treatment:
- Small Cell Lung Cancer (SCLC): Amrubicin is effective in treating patients with extensive-disease small cell lung cancer (SCLC) . A study administered amrubicin via daily intravenous infusions at 45 mg/m²/day for three consecutive days every three weeks to patients with previously untreated extensive-disease SCLC .
- Stabilized Anthracycline Preparation: Amrubicin, or compound A, can be stabilized with L-cysteine or its salts to create a stable pharmaceutical preparation . Anthracyclines, including amrubicin, are generally unstable in solution, so this stabilization is crucial . A preferred amount of L-cysteine hydrochloride is 0.6-9 mg per 20 mg potency of amrubicin hydrochloride .
- Cardiotoxicity Considerations: Antitumor anthracyclines like amrubicin are known to cause cardiotoxicity, which is linked to the accumulation of anthracycline in the heart .
Other Applications:
- Compounding: Amrubicin may be used in compounding to create drugs without preservatives or allergenic substances, to change the route of administration, or to provide otherwise unavailable drugs . Compounded drugs can treat conditions like colitis, chronic bacterial and viral infections, anemia, vitamin deficiencies, and autoimmune disorders and can mitigate chemotherapy side effects .
Mechanism of Action
Amrubicin exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II . This enzyme is responsible for relieving the torsional strain in DNA during replication and transcription. By stabilizing the DNA-topoisomerase II complex, amrubicin prevents the re-ligation of DNA strands, leading to double-stranded DNA breaks and ultimately cell death . The primary molecular targets are the DNA-topoisomerase II complexes, and the pathways involved include the DNA damage response and apoptosis .
Comparison with Similar Compounds
Amrubicin is unique among anthracyclines due to its synthetic origin and specific modifications. Similar compounds include:
Doxorubicin: Another anthracycline used in cancer treatment, but with higher cardiotoxicity compared to amrubicin.
Daunorubicin: Used primarily for leukemia, it shares a similar mechanism of action but differs in its clinical applications.
Idarubicin: Known for its use in acute myeloid leukemia, it has a different toxicity profile compared to amrubicin.
Aclarubicin: Notable for its lack of cardiotoxicity and effectiveness in treating acute myeloid leukemia.
Amrubicin’s unique modifications, such as the amino group at the 9th position, contribute to its distinct pharmacological properties and reduced cardiotoxicity .
Biological Activity
(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride, commonly known as Amrubicin, is a synthetic anthracycline derivative notable for its potent antitumor activity. This compound has been primarily studied for its efficacy in treating various cancers, particularly lung cancer. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
Amrubicin is characterized by a complex structure that includes a naphthacene backbone with hydroxyl and amino functional groups. Its molecular formula is C25H26ClNO9, and it exists as a hydrochloride salt which enhances its solubility and bioavailability.
Amrubicin exerts its antitumor effects primarily through the following mechanisms:
- DNA Intercalation : The compound intercalates into DNA strands, disrupting the normal function of DNA and inhibiting replication.
- Topoisomerase II Inhibition : Amrubicin inhibits the enzyme topoisomerase II, which is crucial for DNA unwinding during replication and transcription.
- Induction of Apoptosis : The drug triggers programmed cell death in cancer cells through various signaling pathways.
Antitumor Activity
Amrubicin has shown significant efficacy in clinical settings:
- Lung Cancer : A Phase II clinical trial indicated that Amrubicin had a response rate of approximately 30% in patients with previously untreated small cell lung cancer (SCLC) . The study highlighted its potential as a first-line treatment option.
- Other Cancers : Research has also explored its effectiveness against breast cancer and other solid tumors. Preclinical studies demonstrated cytotoxicity in various cancer cell lines, suggesting broad-spectrum antitumor activity .
Pharmacokinetics
The pharmacokinetic profile of Amrubicin reveals:
- Absorption : Rapid absorption post intravenous administration.
- Metabolism : Primarily metabolized in the liver with active metabolites contributing to its therapeutic effects.
- Excretion : Excreted mainly via urine.
Case Studies
Several case studies have documented the clinical application of Amrubicin:
- Case Study 1 : A patient with recurrent SCLC treated with Amrubicin showed a significant reduction in tumor size after two cycles of therapy, leading to prolonged survival .
- Case Study 2 : In another instance involving a patient with metastatic breast cancer resistant to conventional therapies, Amrubicin administration resulted in partial remission .
Comparative Efficacy
A comparative analysis of Amrubicin with other anthracyclines (e.g., Doxorubicin) shows:
Compound | Response Rate | Side Effects | Mechanism |
---|---|---|---|
Amrubicin | ~30% | Less cardiotoxicity | DNA intercalation |
Doxorubicin | ~50% | High cardiotoxicity | DNA intercalation |
Amrubicin's lower cardiotoxicity makes it a favorable option for patients at risk of heart complications.
Properties
Molecular Formula |
C25H25NO9 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(9S)-9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C25H25NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3/t14?,15?,16?,17?,25-/m0/s1 |
InChI Key |
VJZITPJGSQKZMX-JFJDHNFPSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N |
Origin of Product |
United States |
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